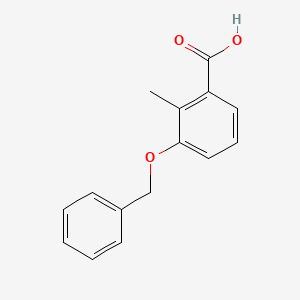

3-Benzyloxy-2-methyl-benzoic acid

Vue d'ensemble

Description

3-Benzyloxy-2-methyl-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methyl group attached to the benzene ring

Mécanisme D'action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the conversion of the boron moiety into a broad range of functional groups .

Pharmacokinetics

The stability of the compound can be influenced by the presence of a boronic ester moiety .

Result of Action

The reactions it undergoes at the benzylic position can lead to various changes in its structure, potentially influencing its biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzyloxy-2-methyl-benzoic acid. For instance, the stability of boronic esters, such as those in this compound, can be affected by air and moisture . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment .

Analyse Biochimique

Biochemical Properties

3-Benzyloxy-2-methyl-benzoic acid can participate in various biochemical reactions . It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-methyl-benzoic acid can be achieved through several methods:

Etherification of 2,6-Dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-methyl-3-methoxybenzoic acid, which can then be converted to this compound.

Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. This compound is reduced to 2-methyl-3-aminobenzoic acid, followed by diazotization and hydrolysis to obtain 2-methyl-3-hydroxybenzoic acid.

Methylation of 3-Methoxybenzoic Acid: 3-Methoxybenzoic acid is methylated using iodomethane to produce 2-methyl-3-methoxybenzoic acid, which can be further converted to this compound.

Industrial Production Methods

The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as the starting material due to its availability and cost-effectiveness. The process includes etherification, followed by purification steps to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyloxy-2-methyl-benzoic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Catalytic hydrogenation (H2 + catalyst) or reducing metals in acid.

Substitution: Electrophilic nitration and Friedel-Crafts acylation.

Major Products Formed

Oxidation: Benzoic acids.

Reduction: Amino and alkyl groups.

Substitution: Meta-directing substituents on the aromatic ring.

Applications De Recherche Scientifique

3-Benzyloxy-2-methyl-benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-2-methylbenzoic acid: Used as a catalyst for asymmetric reduction and synthesis.

3-Benzyloxybenzoic acid: Used as a pharmaceutical intermediate.

Uniqueness

3-Benzyloxy-2-methyl-benzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .

Activité Biologique

Overview

3-Benzyloxy-2-methyl-benzoic acid (CAS No. 208986-50-9) is an aromatic compound characterized by its unique structural features, including a benzyloxy group at the 3-position of a 2-methylbenzoic acid framework. Its molecular formula is , and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its distinctive reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including alkylation and carboxylation processes. This compound can be synthesized through various methods, such as:

- Alkylation of 2-Methylbenzoic Acid : Using benzyl bromide in the presence of a base like potassium carbonate.

- Grignard Reaction : Reacting 2-chloro-6-methylphenol with magnesium to form the Grignard reagent, followed by carboxylation to yield the desired acid .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, thereby inhibiting tumor growth.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protein Degradation Systems : It promotes the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular proteostasis .

- Enzyme Interaction : The compound shows potential as a binder to enzymes such as cathepsins B and L, enhancing their activity in cellular assays .

Case Studies

A notable study assessed the effects of benzoic acid derivatives, including this compound, on human foreskin fibroblasts. The findings highlighted that this compound significantly activated both UPP and ALP pathways without cytotoxic effects at certain concentrations. The study concluded that derivatives like this one could serve as promising candidates for developing anti-aging agents due to their role in enhancing protein degradation systems .

Additionally, another investigation focused on the anticancer potential of similar benzoic acid derivatives. It was found that compounds sharing structural characteristics with this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing the need for further exploration into its therapeutic applications.

Propriétés

IUPAC Name |

2-methyl-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDKUZUJUNYCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.